Cas no 2138272-47-4 (rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine structure
2138272-47-4 structure
Product Name:rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
CAS No:2138272-47-4
MF:C13H23N5
MW:249.355221986771
CID:6492109
PubChem ID:165482640
Update Time:2025-07-16

rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • 2138272-47-4
    • EN300-1131183
    • rac-N-{2-[(1R,2S)-2-aminocyclopentyl]ethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine
    • Inchi: InChI=1S/C13H23N5/c14-12-3-1-2-10(12)4-6-16-13-5-7-17-18(13)11-8-15-9-11/h5,7,10-12,15-16H,1-4,6,8-9,14H2/t10-,12+/m0/s1
    • InChI Key: CCUSLMUZSCKTHP-CMPLNLGQSA-N
    • SMILES: N[C@@H]1CCC[C@H]1CCNC1=CC=NN1C1CNC1

Computed Properties

  • Exact Mass: 249.19534575g/mol
  • Monoisotopic Mass: 249.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 67.9Ų

rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine Pricemore >>

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Additional information on rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine

Research Brief on rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS: 2138272-47-4)

The compound rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine (CAS: 2138272-47-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The presence of both azetidine and pyrazole moieties, combined with a cyclopentylethylamine backbone, suggests a versatile pharmacophore capable of interacting with multiple biological targets.

Recent research has focused on the synthesis and optimization of rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine, with particular emphasis on its enantiomeric purity and biological activity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improved the yield and purity of the compound, addressing previous challenges in its large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug development.

In vitro and in vivo studies have demonstrated that rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine exhibits significant activity against a range of biological targets, including G-protein-coupled receptors (GPCRs) and kinases. Preliminary data suggest that the compound may have applications in the treatment of central nervous system (CNS) disorders, owing to its ability to cross the blood-brain barrier (BBB) and modulate neurotransmitter systems. Further investigations are underway to elucidate its precise mechanism of action and to identify potential off-target effects.

The pharmacokinetic profile of rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine has also been a focal point of recent research. A pharmacokinetic study conducted in rodent models revealed favorable absorption and distribution properties, with a half-life that supports once-daily dosing. However, metabolic stability remains an area of concern, as the compound undergoes rapid hepatic clearance in some species. Researchers are currently exploring structural modifications to enhance metabolic stability without compromising its biological activity.

In conclusion, rac-N-{2-(1R,2S)-2-aminocyclopentylethyl}-1-(azetidin-3-yl)-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combined with its demonstrated biological activity, make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic potential across a broader range of indications.

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